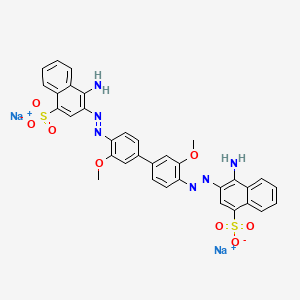
Benzopurpurin 10B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzopurpurin 10B is a synthetic azo dye known for its vibrant red color. It is primarily used as a biological stain and in various industrial applications. The compound has the molecular formula C34H29N6NaO8S2 and a molecular weight of 736.75 g/mol . It is soluble in water and alcohol but insoluble in other organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzopurpurin 10B is synthesized through a coupling reaction involving 3,3’-dimethoxylbenzidine and 4-hydroxynaphthalene-1-sulfonic acid . The process involves double nitriding of 3,3’-dimethoxylbenzidine followed by coupling with 4-hydroxynaphthalene-1-sulfonic acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzopurpurin 10B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are typically employed.
Major Products Formed:
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
Benzopurpurin 10B has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications, including as an antiviral agent.
Mécanisme D'action
The mechanism of action of Benzopurpurin 10B involves its ability to bind to specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. In antiviral research, it has been shown to inhibit the activity of certain viral enzymes, thereby reducing viral infectivity .
Comparaison Avec Des Composés Similaires
Congo Red: Another azo dye used as a biological stain and in textile dyeing.
Direct Red 69: Similar in structure and used for similar applications.
Direct Red 74: Another azo dye with comparable properties.
Uniqueness of Benzopurpurin 10B: this compound is unique due to its specific molecular structure, which imparts distinct staining properties and makes it particularly effective in certain biological and industrial applications .
Propriétés
Numéro CAS |
2868-75-9 |
|---|---|
Formule moléculaire |
C34H26N6Na2O8S2 |
Poids moléculaire |
756.7 g/mol |
Nom IUPAC |
disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H28N6O8S2.2Na/c1-47-29-15-19(11-13-25(29)37-39-27-17-31(49(41,42)43)21-7-3-5-9-23(21)33(27)35)20-12-14-26(30(16-20)48-2)38-40-28-18-32(50(44,45)46)22-8-4-6-10-24(22)34(28)36;;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
Clé InChI |
XVJNOIOHMFFFIP-UHFFFAOYSA-L |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |
SMILES canonique |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+].[Na+] |
Key on ui other cas no. |
2868-75-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















